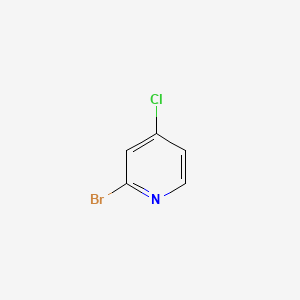

2-Bromo-4-chloropyridine

Description

Significance of Halogenated Pyridines as Synthetic Building Blocks in Contemporary Chemistry

Halogenated pyridines are a class of organic compounds that have garnered significant attention as versatile starting materials in a wide array of organic synthesis methodologies. eurekalert.org Their utility stems from the presence of one or more halogen atoms attached to the pyridine (B92270) ring, which can be selectively replaced or can activate the ring for various chemical transformations. eurekalert.orgresearchgate.net These compounds serve as crucial intermediates in nucleophilic substitution reactions and are instrumental in the construction of more complex heterocyclic and macrocyclic structures. eurekalert.org

The strategic placement of halogens on the pyridine ring allows for regioselective functionalization, a critical aspect in the synthesis of highly substituted pyridine derivatives that are often difficult to prepare from pyridine itself. eurekalert.orgmountainscholar.org This chemo-selectivity is particularly valuable in modern synthetic chemistry, where precise control over molecular structure is paramount. acs.org Halogenated pyridines are especially attractive building blocks for various cross-coupling methodologies, most notably the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds. sigmaaldrich.com This reactivity has made them indispensable in the creation of complex molecules with potential applications in medicinal chemistry and materials science. sigmaaldrich.comacs.org

The ability to use these compounds to create diverse molecular architectures is of significant interest for the development of agrochemicals and materials with controlled properties. acs.org Recent research has focused on expanding the toolbox of halogenated pyridines, with studies demonstrating methodologies for the synthesis of multi-halogenated pyridines that can be selectively functionalized. acs.org This ongoing research underscores the sustained importance of halogenated pyridines as foundational components in the ever-evolving field of organic synthesis. acs.orgacs.org

Overview of the Pyridine Scaffold as a Privileged Structure in Chemical Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is considered a "privileged structure" in the realm of chemical research, particularly in medicinal chemistry. nih.govrsc.orgresearchgate.net This designation arises from its frequent appearance in a vast number of pharmacologically active synthetic and natural compounds. sigmaaldrich.comdovepress.com The pyridine scaffold is a key component in over 7,000 existing drug molecules of medicinal importance. nih.govrsc.org Its prevalence is attributed to its unique electronic properties and its ability to engage in various intermolecular interactions, which can lead to improved pharmaceutical profiles. pharmablock.com

As an isostere of benzene, pyridine (C₅H₅N) is used as a precursor for synthesizing a wide range of pharmaceuticals and agrochemicals. nih.govrsc.orgresearchgate.net The nitrogen atom in the ring makes the α- and γ-carbon atoms more electropositive compared to benzene, influencing its reactivity and binding properties. pharmablock.com This inherent polarity allows the pyridine nitrogen to act as a hydrogen bond acceptor, a crucial interaction in drug-target binding. pharmablock.com

The pyridine moiety is found in numerous naturally occurring compounds, including alkaloids like atropine, and essential vitamins such as niacin and pyridoxine. nih.govrsc.orgresearchgate.net Its presence in these biologically active molecules has inspired medicinal chemists to incorporate the pyridine scaffold into novel drug candidates for a diverse range of diseases. nih.govrsc.orgdovepress.com The ease of modifying the pyridine ring through various chemical reactions further enhances its status as a privileged scaffold, allowing for the systematic exploration of chemical space to optimize biological activity. nih.govrsc.org

Specific Research Focus on 2-Bromo-4-chloropyridine within Substituted Pyridine Chemistry

Within the diverse family of substituted pyridines, this compound has emerged as a compound of specific research interest due to its unique substitution pattern and resulting chemical reactivity. This di-halogenated pyridine serves as a valuable and versatile building block in organic synthesis, facilitating the creation of more complex and highly functionalized molecules. chemimpex.com

The distinct positioning of the bromine and chlorine atoms on the pyridine ring allows for selective chemical transformations. The bromine atom at the 2-position and the chlorine atom at the 4-position can be selectively targeted in various reactions, such as nucleophilic substitutions and palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. smolecule.com This differential reactivity is a key feature that researchers exploit to introduce different functional groups at specific positions on the pyridine core.

Recent studies have highlighted its application in the synthesis of pharmaceutical intermediates and agrochemicals. chemimpex.com For instance, it is a key intermediate in the development of certain anti-inflammatory and anti-cancer drugs. chemimpex.com The compound's utility is further demonstrated by its role in the preparation of functional materials. The synthesis of this compound itself is an area of documented research, with methods such as the diazotization of 4-chloro-2-pyridinamine followed by bromine substitution being a common route. The continued investigation into the reactions and applications of this compound underscores its importance as a specialized tool within the broader field of substituted pyridine chemistry.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-4-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClN/c6-5-3-4(7)1-2-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURKZMFXICWLHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376497 | |

| Record name | 2-Bromo-4-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22918-01-0 | |

| Record name | 2-Bromo-4-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Bromo 4 Chloropyridine

Precursor-Based Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-chloropyridine can be efficiently achieved through the chemical modification of readily available pyridine (B92270) precursors. Key methods include the direct bromination of aminopyridines, diazotization followed by halogenation, and halogen exchange reactions.

Bromination of 4-Chloro-2-pyridinamine

A direct approach to synthesizing compounds with a similar substitution pattern involves the bromination of a substituted aminopyridine. For instance, the synthesis of 5-bromo-2,4-dichloropyridine (B1280864), a related compound, utilizes 2-amino-4-chloropyridine (B16104) as a starting material. In a typical procedure, 2-amino-4-chloropyridine is dissolved in a solvent such as dichloromethane (B109758) and cooled to 0°C. A brominating agent, for example, N-bromosuccinimide (NBS), is then added in batches. The reaction is generally rapid, often completing within 30 minutes. This method can yield the brominated intermediate in high yields, with reports of up to 87%. google.com

Table 1: Representative Conditions for the Bromination of 2-Amino-4-chloropyridine

| Starting Material | Brominating Agent | Solvent | Temperature | Reaction Time | Yield (%) |

| 2-Amino-4-chloropyridine | N-Bromosuccinimide | Dichloromethane | 0°C | 30 min | 87 |

Diazotization and Halogenation Protocols

Diazotization of aminopyridines, followed by a Sandmeyer-type reaction, is a widely employed and effective method for the introduction of a halogen atom at a specific position on the pyridine ring. This protocol is particularly useful for the synthesis of this compound from 4-chloro-2-aminopyridine.

In a representative synthesis of the isomeric 2-chloro-4-bromopyridine, 2-chloro-4-aminopyridine is treated with hydrobromic acid at low temperatures, typically 0°C. chemicalbook.com Subsequently, elemental bromine is added, followed by the dropwise addition of an aqueous solution of sodium nitrite (B80452) at a temperature maintained around -10°C. chemicalbook.com The reaction mixture is then allowed to warm to room temperature. This process facilitates the conversion of the amino group to a diazonium salt, which is then displaced by a bromide ion. This particular synthesis yielded the product in 52% yield after purification. chemicalbook.com

Another variation of this diazotization-halogenation involves the use of tert-butyl nitrite and a copper(II) bromide catalyst in acetonitrile (B52724). chemicalbook.com This Sandmeyer reaction provides a regioselective route to the desired product, with reported yields as high as 96%. chemicalbook.com

The Sandmeyer reaction is a versatile tool for synthesizing aryl halides from aryl diazonium salts, utilizing copper salts as reagents or catalysts. dntb.gov.uatpu.ru It proceeds via a radical-nucleophilic aromatic substitution mechanism. dntb.gov.ua The reaction is initiated by a one-electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the loss of nitrogen gas. The aryl radical then reacts with a halide ion from the copper(II) halide to form the final product and regenerate the copper(I) catalyst. dntb.gov.ua

It is important to note that the reaction conditions, particularly temperature, can significantly influence the outcome of Sandmeyer reactions with substituted aminopyridines. In some cases, unexpected side reactions, such as the displacement of a pre-existing chloro substituent by bromide, can occur at higher temperatures. researchgate.net

Table 2: Comparison of Diazotization and Halogenation Protocols

| Starting Material | Reagents | Solvent | Temperature | Yield (%) | Reference |

| 2-Chloro-4-aminopyridine | 48% aq. HBr, Br₂, NaNO₂ | Water | -10°C to RT | 52 | chemicalbook.com |

| 2-Chloro-4-aminopyridine | tert-Butyl nitrite, CuBr₂ | Acetonitrile | 0 - 20°C | 96 | chemicalbook.com |

Halogen Exchange Reactions for Pyridine Derivatives

Halogen exchange reactions provide another avenue for the synthesis of haloaromatic compounds, including halogenated pyridines. google.comwikipedia.orgscience.govgoogle.comsocietechimiquedefrance.fr These reactions typically involve the replacement of one halogen atom with another, often driven by the use of an excess of a halide salt or by differences in the reactivity of the carbon-halogen bonds. wikipedia.orgsocietechimiquedefrance.fr

While direct halogen exchange is a common strategy for the synthesis of fluoroaromatic compounds from their chloro- or bromo-analogues using alkali metal fluorides, the exchange of chloride for bromide is also feasible. google.comgoogle.com In the context of pyridine chemistry, it has been observed that during the Sandmeyer reaction of 3- or 5-amino-2-chloropyridines, a temperature-dependent displacement of the chloride by bromide can occur, leading to the formation of dibrominated products. researchgate.net This highlights the potential for halogen exchange under certain reaction conditions, although it may not always be the primary or desired reaction pathway. The development of specific and high-yielding halogen exchange protocols for the synthesis of this compound remains an area of interest.

Regioselective Synthesis Strategies for Halogenated Pyridines

Achieving regioselectivity in the halogenation of pyridines is a significant synthetic challenge due to the electronic nature of the pyridine ring. The development of novel strategies to control the position of halogenation is crucial for the efficient synthesis of specifically substituted pyridines like this compound.

Challenges in Selective Pyridine Halogenation

The pyridine ring is an electron-deficient π-system, which makes it less susceptible to electrophilic aromatic substitution reactions compared to benzene. nih.gov Halogenation of unsubstituted pyridine generally requires harsh conditions and often leads to a mixture of products. nih.gov The presence of a substituent on the pyridine ring can direct incoming electrophiles, but achieving high regioselectivity, particularly for di- and tri-substituted pyridines, remains a formidable challenge. escholarship.org

For a 4-substituted pyridine, electrophilic attack is generally favored at the 3- and 5-positions. However, controlling the selectivity between these two positions, or directing the halogenation to the 2- or 6-positions, requires specific strategies. The inherent electronic properties of the pyridine nucleus often lead to a lack of selectivity, necessitating the development of more sophisticated synthetic methods.

Designed Phosphine (B1218219) Reagents and Halide Nucleophile Displacement Approaches

A significant advancement in the regioselective halogenation of pyridines involves a two-step strategy utilizing designed phosphine reagents. nih.govnih.govresearchgate.netfigshare.comchemrxiv.orgchemrxiv.orgresearchgate.net This approach allows for the selective halogenation of the 4-position of a wide range of pyridines. nih.gov

The methodology involves the initial reaction of a pyridine with a specifically designed heterocyclic phosphine reagent to form a phosphonium (B103445) salt at the 4-position. nih.gov This phosphonium group then acts as a leaving group and is subsequently displaced by a halide nucleophile. nih.gov Computational studies have indicated that the carbon-halogen bond formation occurs through a stepwise SNAr (nucleophilic aromatic substitution) pathway, with the elimination of the phosphine being the rate-determining step. nih.govnih.govfigshare.com

The key to the success of this strategy lies in the design of the phosphine reagents. Incorporating electron-deficient pyridine ligands on the phosphine makes the resulting phosphonium salts more reactive towards halide nucleophiles. nih.gov This method has proven to be effective for a broad range of unactivated pyridines and is even applicable to the late-stage halogenation of complex pharmaceutical compounds. nih.govnih.gov The steric interactions during the cleavage of the carbon-phosphine bond can influence the reactivity, accounting for differences observed between 2- and 3-substituted pyridines. nih.govnih.govfigshare.com

This phosphine-mediated approach offers a powerful tool for overcoming the inherent challenges of regioselective pyridine halogenation, providing a reliable route to 4-halopyridines that are often difficult to access through traditional methods. nih.gov

Role of Zincke Imine Intermediates in Regioselective Halogenation

A significant challenge in pyridine chemistry is the regioselective functionalization at the 3-position, as traditional electrophilic aromatic substitution reactions are often electronically disfavored and require harsh conditions. nih.govnih.gov A sophisticated strategy to overcome this hurdle involves the temporary dearomatization of the pyridine ring to form acyclic Zincke imine intermediates. nih.govnsf.gov

This methodology proceeds through a sequence of pyridyl ring opening, regioselective halogenation of the resulting electron-rich alkene system, and subsequent ring closing to regenerate the aromatic pyridine core. nih.govnsf.govresearchgate.net The process begins with the activation of the pyridine nitrogen, for instance, with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), to form a reactive pyridinium (B92312) salt. nsf.govchemrxiv.org This salt then undergoes nucleophilic attack, leading to the opening of the pyridine ring and the formation of an azatriene intermediate, known as a Zincke imine. nih.govnsf.gov

This synthetic maneuver transforms the electron-deficient pyridine into a series of polarized alkenes that are susceptible to electrophilic attack under mild conditions. nih.gov Halogenation of these intermediates using common electrophilic halogen sources like N-halosuccinimides (NCS, NBS, NIS) proceeds with high regioselectivity. researchgate.netchemrxiv.org Computational and experimental studies have revealed that the mechanism and the rate-determining step of halogenation can depend on the nature of the halogen electrophile. For chlorination and bromination, the irreversible carbon-halogen bond formation is typically the selectivity-determining step. nih.govnsf.govchemrxiv.org

After halogenation, the acyclic intermediate is treated with an amine, such as ammonium (B1175870) acetate (B1210297) in ethanol, to facilitate the ring-closing step, which yields the 3-halopyridine product. chemrxiv.org This "one-pot" protocol represents a powerful alternative to classical methods, enabling the synthesis of a diverse set of 3-halopyridines that are difficult to access otherwise. nih.govnsf.govchemrxiv.org

Table 1: Regioselective Halogenation via Zincke Imine Intermediates

| Step | Description | Key Reagents |

|---|---|---|

| 1. Activation | N-activation of the pyridine ring. | Tf₂O |

| 2. Ring Opening | Nucleophilic attack to form the Zincke imine. | Dibenzylamine |

| 3. Halogenation | Electrophilic halogenation of the acyclic imine. | N-Bromosuccinimide (NBS) |

Functionalization of Trihalogenated Pyridines for Orthogonal Derivatization

Trihalogenated pyridines are versatile platforms for the synthesis of highly substituted pyridine derivatives through orthogonal derivatization, a strategy that involves the selective reaction of one functional group in the presence of others. The distinct electronic properties and steric environments of the halogen atoms at different positions on the pyridine ring allow for sequential and site-selective transformations. researchgate.net

For a hypothetical starting material like 2,3-dibromo-4-chloropyridine, the different reactivities of the C-Br and C-Cl bonds, as well as their positions relative to the nitrogen atom, can be exploited. Halogen-metal exchange reactions, for instance, are a powerful tool for regioselective functionalization. znaturforsch.com The use of organomagnesium reagents like isopropylmagnesium chloride (iPrMgCl) can facilitate bromine-lithium exchange at low temperatures, allowing for the introduction of a new substituent at a specific position without affecting the other halogen atoms. znaturforsch.com

Furthermore, designed phosphine reagents have been developed to enable selective halogenation at the C4 position of pyridines. researchgate.netchemrxiv.orgnih.gov This method involves the installation of a phosphonium salt at the 4-position, which is then displaced by a halide nucleophile. researchgate.netnih.gov This two-step approach is compatible with a wide range of functional groups and can be applied to complex molecules. nih.gov The reactivity in this process is influenced by both the electrophilicity of the phosphonium salt and the substitution pattern of the pyridine ring. chemrxiv.org

The ability to selectively functionalize one halogen position over another in a trihalogenated pyridine provides a strategic advantage for building molecular complexity. For example, one halogen could be replaced via a Negishi or Suzuki cross-coupling reaction, while another remains available for a subsequent, different transformation, such as a Buchwald-Hartwig amination. This orthogonal approach is crucial in combinatorial chemistry and for the synthesis of complex targets in pharmaceutical and materials science. researchgate.net

Catalytic and Green Chemistry Approaches in this compound Synthesis

Development of Environmentally Benign Solvents in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a strong emphasis on reducing the use of hazardous organic solvents. ijarsct.co.innih.gov Traditional syntheses of pyridine derivatives often rely on volatile and toxic solvents. ijarsct.co.in Consequently, research has focused on identifying and implementing greener alternatives. nih.gov

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. mdpi.com While the low solubility of many organic reagents in water can be a challenge, reactions can often be performed "in water" or "on water," where the hydrophobic effect can accelerate reaction rates. mdpi.com For the synthesis of halopyridines, aqueous media can be employed in certain steps, such as in diazotization reactions starting from aminopyridines. chemicalbook.comgoogle.com

Ionic liquids (ILs), which are salts with low melting points, are another class of green solvents. mdpi.com They are characterized by their low vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds. mdpi.com Specific ionic liquids can be designed to act not only as the reaction medium but also as a catalyst. mdpi.com

Solvent-free, or neat, reaction conditions represent the ultimate green chemistry approach, eliminating solvent waste entirely. ijarsct.co.innih.gov Microwave-assisted organic synthesis (MAOS) is often conducted under solvent-free conditions and can lead to dramatic reductions in reaction times, increased yields, and enhanced product purity. nih.govnih.gov The development of synthetic protocols for this compound that incorporate these green solvents and conditions is an active area of research aimed at making its production more sustainable. ijarsct.co.in

Transition Metal Catalysis in Halogenation Processes

Transition metal catalysis has revolutionized organic synthesis, and its application to halogenation processes offers significant advantages in terms of efficiency, selectivity, and substrate scope. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used to form carbon-carbon bonds with halopyridines as substrates. nih.govacs.org While these are not direct halogenation methods, they are integral to the subsequent functionalization of compounds like this compound.

More directly relevant are transition-metal-catalyzed C-H functionalization reactions, which allow for the direct introduction of halogen atoms onto the pyridine ring, often with high regioselectivity. acs.org Palladium catalysts, for example, can mediate the cross-coupling of aryl bromides with 2-bromopyridines. researchgate.net Copper-based catalysts have also been shown to be effective in domino halide-exchange cyanation reactions of heteroaryl bromides. alberts.edu.in

The mechanism of these catalytic cycles typically involves steps such as oxidative addition, transmetalation, and reductive elimination. youtube.com For instance, in a Suzuki coupling, a palladium(0) catalyst undergoes oxidative addition into the carbon-halogen bond of the halopyridine. youtube.com Subsequent transmetalation with a boronic acid derivative and reductive elimination yields the coupled product and regenerates the active catalyst. youtube.com The choice of ligand on the metal center is crucial for tuning the reactivity and selectivity of the catalyst. nih.gov The development of novel catalyst systems, including those based on more abundant and less toxic metals, is a key goal in this field. semanticscholar.org

Table 2: Transition Metal Catalysts in Pyridine Functionalization

| Catalyst Type | Reaction | Application |

|---|---|---|

| Palladium(0) complexes | Suzuki-Miyaura Coupling | C-C bond formation at halogenated positions. |

| Palladium(II) complexes | C-H Activation/Halogenation | Direct introduction of halogens. |

Industrial Production Methods and Scale-Up Considerations for this compound

The transition from a laboratory-scale synthesis to industrial production presents a unique set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process. For this compound, a common industrial route may involve a multi-step synthesis starting from readily available precursors. innospk.com

A plausible synthetic sequence could begin with the diazotization of an aminopyridine, such as 2-amino-4-chloropyridine. google.comguidechem.com This intermediate can be treated with bromine in the presence of an acid, followed by a Sandmeyer-type reaction using a copper(I) bromide catalyst to install the bromine atom at the 2-position. chemicalbook.com

Key scale-up considerations include:

Reaction Conditions: Harsh conditions, such as extremely low or high temperatures and pressures, are more difficult and costly to manage on a large scale. Reactions should be optimized to run under milder, more manageable conditions.

Reagent Selection: The cost, toxicity, and safety of all reagents are critical factors. For example, replacing hazardous reagents with safer alternatives is a primary goal in process chemistry.

Isolation and Purification: Methods like chromatography, which are common in the lab, can be prohibitively expensive at an industrial scale. The process should be designed to yield a product that can be purified by crystallization or distillation.

Polymorphism: The final product must be consistently produced in the same crystalline form (polymorph), as different polymorphs can have different physical properties, affecting formulation and bioavailability in pharmaceutical applications. drugdiscoverytrends.com

Waste Management: The environmental impact of the process must be minimized. This includes reducing solvent usage and developing methods to treat or recycle waste streams.

A Chinese patent describes a method for synthesizing 5-bromo-2,4-dichloropyridine starting from 2-amino-4-chloropyridine. google.comguidechem.com The process involves a bromination step using N-bromosuccinimide, followed by a diazotization and chlorination reaction. google.comguidechem.com Such patented methods provide insight into viable industrial routes and highlight the importance of high-yielding, scalable reactions in the commercial production of halogenated pyridines. google.com

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-Amino-4-chloropyridine |

| 2-Chloro-4-bromopyridine |

| 2,3-Dibromo-4-chloropyridine |

| 5-Bromo-2,4-dichloropyridine |

| N-Bromosuccinimide |

| N-Chlorosuccinimide |

| N-Iodosuccinimide |

| Trifluoromethanesulfonic anhydride |

| Isopropylmagnesium chloride |

Reactivity and Mechanistic Studies of 2 Bromo 4 Chloropyridine

Nucleophilic Substitution Reactions of 2-Bromo-4-chloropyridine

Halogenated pyridines are known to undergo nucleophilic aromatic substitution (SNAr) reactions, a class of reactions that is facilitated by the electron-deficient nature of the pyridine (B92270) ring. uoanbar.edu.iqacs.org

The primary mechanism for nucleophilic substitution on this compound is the SNAr pathway. This process typically involves two main steps:

Nucleophilic Addition: A nucleophile attacks one of the electron-deficient carbon atoms bearing a halogen (in this case, C2 or C4). This initial attack is generally the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.netquora.com

Leaving Group Elimination: The aromaticity of the pyridine ring is restored by the expulsion of a halide ion (either bromide from C2 or chloride from C4).

The stability of the Meisenheimer complex is crucial for the reaction to proceed. For pyridine derivatives, attack at the 2- and 4-positions is highly favored because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. askfilo.comquora.com This is a more stable arrangement compared to an attack at the 3- or 5-position, where the negative charge remains distributed only on the carbon atoms of the ring. researchgate.net

Computational studies and mechanistic investigations on related halopyridines support this pathway, where the formation of the intermediate complex is followed by the departure of the leaving group. nih.govnih.gov

In this compound, nucleophilic attack can theoretically occur at either the C2 position (displacing bromide) or the C4 position (displacing chloride). The selectivity of this attack is governed by a combination of factors:

Electronic Activation by the Ring Nitrogen: Both the 2- and 4-positions are electronically activated towards nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen. uoanbar.edu.iqaskfilo.com However, studies on various substituted pyridines often show that the 4-position is inherently more reactive towards SNAr than the 2-position. uoanbar.edu.iq This is attributed to more effective stabilization of the transition state and the Meisenheimer intermediate during attack at the para-position relative to the ring nitrogen.

Nature of the Leaving Group: In SNAr reactions, the efficiency of the leaving group is related to the ability of the halogen to stabilize the forming negative charge in the transition state. The generally accepted order of reactivity for halogens as leaving groups in SNAr is F > Cl > Br > I. This trend is opposite to that observed in SN1 or SN2 reactions and is due to the high electronegativity of fluorine stabilizing the intermediate complex. nih.gov

For this compound, these two factors are in opposition: the C4 position is electronically more favorable for attack, but chlorine is a better SNAr leaving group than bromine. Experimental data from competition experiments on analogous dihalopyridines indicate that positional reactivity is often the dominant factor. For instance, in reactions of 4-bromo-2-chloropyridine (B124038) with benzyl (B1604629) alcohol, substitution occurs preferentially at the 4-position. rsc.org This suggests that the inherent higher reactivity of the C4 position in the pyridine ring typically overrides the difference in leaving group ability between chlorine and bromine, leading to selective substitution at the C4-Cl bond.

| Substrate | Position of Attack | Relative Rate Ratio |

|---|---|---|

| 4-Bromo-2-chloropyridine | C4 | 1.09 (vs. 2,4-dichloropyridine) |

| 2-Chloro-3-bromopyridine | C2 | 1.09 (vs. 2,3-dichloropyridine) |

| 2-Chloro-5-bromopyridine | C2 | 0.62 (vs. 2,3-dichloropyridine) |

Data adapted from competition experiments, illustrating the subtle interplay of halogen type and position. rsc.org A higher ratio indicates faster reaction at the specified position compared to the reference compound.

This compound serves as a versatile substrate for reactions with a variety of nucleophiles, enabling the synthesis of diverse pyridine derivatives. innospk.com

Oxygen-based Nucleophiles: Reactions with alkoxides (e.g., sodium methoxide) or phenoxides result in the formation of the corresponding 4-alkoxy or 4-aryloxy-2-bromopyridines. These etherification reactions are common in the synthesis of pharmaceutical and agrochemical intermediates. innospk.com Studies involving benzyl alcohol have been used to quantify the SNAr reactivity of various chloropyridines. rsc.org

Nitrogen-based Nucleophiles: Amines, such as piperidine (B6355638) or ammonia, readily displace the chloride at the C4 position to yield 4-amino-2-bromopyridine (B189405) derivatives. nih.gov These reactions are fundamental in building more complex nitrogen-containing heterocyclic structures.

Carbon-based Nucleophiles: While less common for SNAr on unactivated rings, strong carbon nucleophiles like certain carbanions can also participate in substitution reactions, though metal-catalyzed cross-coupling is more frequently employed for C-C bond formation. acs.org

Metal-Catalyzed Cross-Coupling Reactions of this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grmdpi.com For substrates like this compound, these reactions offer high selectivity, complementing the reactivity patterns seen in SNAr.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound (typically a boronic acid or ester). libretexts.orgwikipedia.org The reaction mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

A critical aspect of cross-coupling reactions is the selective activation of carbon-halogen bonds by the palladium catalyst. The rate of the initial oxidative addition step generally follows the trend: C–I > C–Br > C–OTf >> C–Cl. rsc.org This reactivity difference allows for highly selective reactions on polyhalogenated substrates.

In the case of this compound, the C2-Br bond is significantly more reactive towards oxidative addition than the C4-Cl bond. rsc.org Consequently, Suzuki-Miyaura coupling occurs almost exclusively at the C2 position, leaving the C4-chloro substituent intact for subsequent chemical transformations. This predictable selectivity makes this compound a valuable building block for the stepwise synthesis of polysubstituted pyridines. innospk.com

| Component | Example Reagent/Condition |

|---|---|

| Aryl Halide | This compound |

| Boron Reagent | Arylboronic acid |

| Catalyst | Pd(PPh3)4 or PdCl2(dppf) |

| Base | Na2CO3, K2CO3, or Cs2CO3 |

| Solvent | Dioxane/H2O, Toluene (B28343), or DMF |

| Product | 2-Aryl-4-chloropyridine |

The Stille coupling reaction involves the palladium-catalyzed coupling of an organohalide with an organotin compound (organostannane). orgsyn.org Similar to the Suzuki reaction, the Stille coupling is highly effective for C-C bond formation and exhibits predictable selectivity based on the carbon-halogen bond strength. mdpi.comresearchgate.net

The reactivity order for the halide partner in Stille coupling also follows the C-I > C-Br >> C-Cl trend. researchgate.net Therefore, when this compound is subjected to Stille coupling conditions, the reaction selectively occurs at the C2-Br position. This reaction is particularly useful for the synthesis of bipyridine derivatives, which are important ligands in coordination chemistry and building blocks for functional materials. mdpi.compreprints.org By coupling this compound with a pyridylstannane reagent (e.g., 2-(tributylstannyl)pyridine), 4-chloro-2,2'-bipyridine (B64597) can be synthesized efficiently. mdpi.comresearchgate.net The remaining chloro group at the 4-position can then be used for further functionalization via SNAr or another cross-coupling reaction.

Sonogashira Coupling for Ethynylbenzene Derivatives

The Sonogashira cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has been widely applied in the synthesis of a variety of organic compounds, including derivatives of this compound.

In the case of this compound, the Sonogashira coupling can be selectively performed at the C2-position due to the higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions. The coupling with ethynylbenzene derivatives proceeds under typical Sonogashira conditions, affording 2-(phenylethynyl)-4-chloropyridine derivatives in good to excellent yields.

Key to the success of this transformation is the careful optimization of reaction parameters, including the choice of palladium catalyst, ligand, copper co-catalyst, base, and solvent. Commonly used palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, often in combination with a copper(I) salt like CuI. The presence of a base, typically an amine such as triethylamine (B128534) or diisopropylamine, is crucial for the deprotonation of the terminal alkyne.

The general reaction conditions for the Sonogashira coupling of this compound with an ethynylbenzene derivative can be summarized as follows:

| Parameter | Condition |

| Substrate | This compound |

| Coupling Partner | Ethynylbenzene derivative |

| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ |

| Copper(I) Co-catalyst | CuI |

| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) |

| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) |

| Temperature | Room temperature to 80 °C |

| Yield | Generally > 80% |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The reaction proceeds via a catalytic cycle involving the oxidative addition of the C-Br bond of this compound to the Pd(0) complex, followed by transmetalation with the copper acetylide (formed from the reaction of the alkyne with the copper(I) salt and base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Reductive Homocoupling Reactions and Catalytic Cycle Acceleration

Palladium-catalyzed reductive homocoupling of aryl halides is a valuable method for the synthesis of symmetrical biaryls. In the context of this compound, this reaction would lead to the formation of 4,4'-dichloro-2,2'-bipyridine (B155489), a key building block in materials science and coordination chemistry. The reaction is typically carried out in the presence of a palladium catalyst and a reducing agent.

The catalytic cycle for the reductive homocoupling is believed to proceed through the following key steps:

Oxidative Addition: Two molecules of this compound sequentially undergo oxidative addition to a Pd(0) species to form a Pd(II) intermediate.

Reductive Elimination: The two pyridine moieties on the palladium center are reductively eliminated to form the C-C bond of the bipyridine product, regenerating the Pd(0) catalyst.

A significant challenge in the homocoupling of 2-halopyridines is the potential for the bipyridine product to act as a ligand for the palladium catalyst, leading to catalyst inhibition and a decrease in reaction efficiency. However, under certain conditions, the in situ formed 4,4'-dichloro-2,2'-bipyridine can act as a ligand that promotes the catalytic cycle. This phenomenon is a form of catalytic cycle acceleration where the product of the reaction participates in and enhances the catalytic process.

The acceleration is thought to occur because the bipyridine ligand can stabilize the palladium intermediates and facilitate the reductive elimination step. The electronic properties of the bipyridine ligand, influenced by the chloro substituents, can modulate the electron density at the palladium center, thereby influencing the rates of oxidative addition and reductive elimination.

Palladium-Catalyzed Oxidative Addition Reactivity

The oxidative addition of an aryl halide to a palladium(0) complex is the initial and often rate-determining step in many palladium-catalyzed cross-coupling reactions. biosynth.com The reactivity of this compound in this step is influenced by the nature of the carbon-halogen bonds and the electronic properties of the pyridine ring.

Mechanistic studies have shown that the oxidative addition of 2-halopyridines can proceed through different pathways depending on the specific substrate and reaction conditions. For 2-bromopyridine (B144113) derivatives, the reaction is generally considered to proceed via a concerted mechanism where the C-Br bond adds across the palladium center in a single step. However, for 2-chloropyridines, a nucleophilic displacement mechanism may be favored, where the palladium complex acts as a nucleophile attacking the carbon atom bearing the chlorine, leading to a charged intermediate. semanticscholar.org

The presence of the nitrogen atom in the pyridine ring plays a crucial role in activating the C2-position towards oxidative addition. The lone pair of electrons on the nitrogen can stabilize the transition state, thereby lowering the activation energy for the reaction.

The relative reactivity of the C-Br versus the C-Cl bond in this compound is a key factor in its synthetic utility. The C-Br bond is significantly more reactive towards oxidative addition with palladium(0) than the C-Cl bond. This difference in reactivity is attributed to the lower bond dissociation energy of the C-Br bond and its better ability to participate in the concerted oxidative addition mechanism. This differential reactivity allows for selective functionalization at the C2-position while leaving the C4-chloro substituent intact for subsequent transformations.

Other Transformation Reactions

Derivatization Strategies of the Pyridine Ring

The presence of two distinct halogen atoms at the C2 and C4 positions of the pyridine ring in this compound allows for a variety of derivatization strategies, primarily through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of these strategies, enabling sequential and selective functionalization.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide. Due to the higher reactivity of the C-Br bond, Suzuki-Miyaura coupling of this compound with an arylboronic acid will selectively occur at the C2 position, yielding a 2-aryl-4-chloropyridine. The remaining chloro group can then be subjected to a second Suzuki-Miyaura coupling under more forcing conditions to introduce a different aryl group at the C4 position.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with a halide. Similar to the Suzuki-Miyaura coupling, the reaction with this compound can be performed selectively at the C2-position. This allows for the introduction of a wide range of substituents, including alkyl, vinyl, and aryl groups.

Buchwald-Hartwig Amination: This reaction is a powerful tool for the formation of carbon-nitrogen bonds. The amination of this compound with primary or secondary amines can be achieved selectively at the C2-position using a palladium catalyst with appropriate phosphine (B1218219) ligands. researchgate.net This provides access to a variety of 2-amino-4-chloropyridine (B16104) derivatives, which are important intermediates in medicinal chemistry.

A summary of these derivatization strategies is presented in the table below:

| Reaction | Coupling Partner | Position of Derivatization | Product Class |

| Suzuki-Miyaura Coupling | Arylboronic acid | C2 | 2-Aryl-4-chloropyridines |

| Stille Coupling | Organostannane | C2 | 2-Substituted-4-chloropyridines |

| Buchwald-Hartwig Amination | Amine | C2 | 2-Amino-4-chloropyridines |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Exploration of Orthogonal Functionalization

The concept of orthogonal functionalization refers to the selective reaction of one functional group in the presence of another, different functional group. In the case of this compound, the differential reactivity of the C-Br and C-Cl bonds provides an excellent platform for exploring orthogonal functionalization strategies.

The significantly higher reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions allows for a wide range of transformations to be performed selectively at the C2-position, leaving the C-Cl bond untouched. This initial functionalization can introduce a variety of substituents, thereby creating a diverse library of 4-chloro-2-substituted pyridines.

Subsequently, the less reactive C-Cl bond at the C4-position can be activated for a second, different transformation. This may require harsher reaction conditions (e.g., higher temperatures, different catalyst systems) or a different type of reaction altogether. For example, after a Suzuki coupling at the C2-position, the C4-chloro group could be subjected to a nucleophilic aromatic substitution (SNAAr) reaction, a Buchwald-Hartwig amination under more forcing conditions, or another cross-coupling reaction with a more reactive coupling partner.

This stepwise and selective functionalization at two different positions of the pyridine ring is a powerful strategy for the synthesis of complex, highly substituted pyridine derivatives with precise control over the substitution pattern. This approach is of great interest in drug discovery and materials science, where the specific arrangement of substituents on an aromatic core can have a profound impact on biological activity or material properties.

Computational Chemical Investigations of this compound Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for understanding and predicting the reactivity of organic molecules. In the case of this compound, computational studies can provide insights into its electronic structure, reaction mechanisms, and the factors governing its reactivity in various chemical transformations.

DFT calculations can be used to model the electronic properties of this compound, such as its molecular orbital energies (HOMO and LUMO) and electrostatic potential. These calculations can help to identify the most likely sites for nucleophilic and electrophilic attack. For instance, the calculated electrostatic potential can show that the carbon atom attached to the bromine is more electrophilic than the carbon atom attached to the chlorine, which is consistent with the observed reactivity in palladium-catalyzed cross-coupling reactions.

Furthermore, computational studies can be employed to investigate the reaction mechanisms of processes involving this compound. For example, the entire catalytic cycle of the Sonogashira coupling can be modeled to determine the energies of intermediates and transition states. Such studies have confirmed that the oxidative addition of the C-Br bond to the palladium catalyst is the rate-determining step and has a lower activation energy than the oxidative addition of the C-Cl bond.

Computational models can also elucidate the role of steric and electronic effects of substituents on the reactivity of the pyridine ring. By systematically varying the substituents and calculating the corresponding reaction barriers, a quantitative understanding of structure-reactivity relationships can be developed. These insights are crucial for the rational design of new catalysts and the optimization of reaction conditions for the synthesis of complex pyridine derivatives.

Density Functional Theory (DFT) Calculations for Electronic Effects

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can provide insights into molecular properties and reactivity. For substituted pyridines, DFT calculations are instrumental in understanding the electronic effects of the halogen substituents on the pyridine ring.

In this compound, both the bromine and chlorine atoms are electron-withdrawing groups due to their electronegativity. However, they also possess lone pairs of electrons that can be donated to the aromatic ring through resonance. DFT calculations can quantify the interplay of these inductive and resonance effects. The geometry of the molecule, including bond lengths and angles, can be optimized to its lowest energy state.

Table 1: Representative DFT-Calculated Properties of Halogenated Pyridines Note: This table is illustrative and based on general findings for halopyridines. Specific values for this compound would require a dedicated computational study.

| Property | Effect of Halogen Substitution | Significance |

|---|---|---|

| Bond Lengths (e.g., C-X, C-N) | Alteration due to inductive and resonance effects. | Influences molecular geometry and stability. |

| Dipole Moment | Changes based on the position and nature of halogens. | Affects intermolecular interactions and solubility. |

| Electron Density Distribution | Polarization of the pyridine ring. | Determines sites susceptible to electrophilic or nucleophilic attack. |

Frontier Molecular Orbital (FMO) Analysis for Predicting Electrophilic/Nucleophilic Attack Sites

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For this compound, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack.

In a nucleophilic aromatic substitution (SNAr) reaction, a nucleophile attacks the electron-deficient aromatic ring. The regioselectivity of this attack is often governed by the distribution of the LUMO. The carbon atoms with the largest LUMO coefficients are generally the most susceptible to nucleophilic attack. For chloropyridines, the LUMO lobes are often centered on the carbon atoms bearing the chlorine atoms, indicating these are the primary sites for substitution.

In the case of this compound, both the C2 and C4 positions are potential sites for nucleophilic attack. FMO analysis can help to differentiate the reactivity of these two positions. The relative energies of the LUMO and LUMO+1 orbitals can also play a crucial role in determining the reaction pathway. In some heterocyclic systems, the LUMO may have very small coefficients on the carbon atoms attached to the leaving groups, and in such cases, the LUMO+1 may be the key orbital for predicting reactivity.

The HOMO, on the other hand, is important for predicting sites of electrophilic attack. The regions of the molecule with the highest HOMO density are the most nucleophilic and therefore most likely to be attacked by an electrophile.

Table 2: FMO Analysis and Predicted Reactivity Note: This table illustrates the general principles of FMO theory as applied to a dihalopyridine.

| Orbital | Significance | Predicted Site of Attack on this compound |

|---|---|---|

| HOMO | Indicates regions of high electron density, susceptible to electrophilic attack. | Likely on the nitrogen atom or electron-rich regions of the ring. |

| LUMO | Indicates electron-deficient regions, susceptible to nucleophilic attack. | Expected to be localized on the C2 and C4 positions. |

Natural Bond Orbital (NBO) Analysis for Charge Distribution

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the electron density distribution in a molecule in terms of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. wikipedia.orgwisc.edu For this compound, NBO analysis can quantify the charge distribution and delocalization effects, offering a deeper understanding of its reactivity.

NBO analysis calculates the natural atomic charges on each atom, which gives a more accurate representation of the charge distribution than other methods like Mulliken population analysis. In this compound, the carbon atoms bonded to the electronegative bromine and chlorine atoms (C2 and C4) are expected to have a significant positive charge, making them electrophilic and thus prone to nucleophilic attack. The nitrogen atom, being highly electronegative, will carry a negative charge.

Furthermore, NBO analysis can reveal important details about donor-acceptor interactions within the molecule. It can quantify the delocalization of electron density from the lone pairs of the halogen atoms and the nitrogen atom into the antibonding orbitals of the pyridine ring. These delocalization effects, often described as hyperconjugation, can influence the stability and reactivity of the molecule. The stabilization energy associated with these interactions can be calculated, providing a quantitative measure of their importance.

Table 3: Expected NBO Analysis Results for this compound Note: This table is a qualitative prediction based on the principles of NBO analysis.

| Atom/Interaction | Expected NBO Finding | Implication for Reactivity |

|---|---|---|

| Natural Atomic Charges | C2 and C4 will be positively charged; N will be negatively charged. | Confirms the electrophilic nature of C2 and C4, making them susceptible to nucleophilic attack. |

| Donor-Acceptor Interactions | Delocalization of lone pair electrons from Br and Cl to the pyridine ring's antibonding orbitals. | Contributes to the overall stability and influences the electronic properties of the ring. |

Molecular Modeling Simulations for Chemo-Selectivity and Reaction Mechanisms

Molecular modeling simulations are essential for studying the chemo-selectivity and reaction mechanisms of compounds like this compound. In nucleophilic aromatic substitution reactions, a key question is which of the two halogen atoms will be preferentially substituted. Molecular modeling can help answer this by calculating the activation energies for the different possible reaction pathways.

The reaction mechanism for SNAr typically involves the formation of a Meisenheimer complex, which is a negatively charged intermediate. The stability of this intermediate is a crucial factor in determining the rate of the reaction. Molecular modeling can be used to calculate the energies of the transition states and intermediates for nucleophilic attack at both the C2 and C4 positions. The pathway with the lower activation energy will be the favored one.

Factors that influence the chemo-selectivity include the nature of the leaving group, the strength of the carbon-halogen bond, and the stability of the resulting intermediate. Generally, the C-Br bond is weaker than the C-Cl bond, which might suggest that the bromine at the C2 position is a better leaving group. However, the stability of the Meisenheimer complex is also highly dependent on the position of the attack and the ability of the substituents to stabilize the negative charge. Computational studies on other dihalopyridines have shown that it is possible to control the regioselectivity of nucleophilic substitution by carefully choosing the reaction conditions and the nucleophile.

Table 4: Factors Influencing Chemo-selectivity in Nucleophilic Substitution of this compound

| Factor | Influence on Reaction Outcome | Modeling Approach |

|---|---|---|

| Leaving Group Ability | The weaker C-X bond is generally easier to break. | Calculation of bond dissociation energies. |

| Stability of Meisenheimer Complex | More stable intermediates lead to faster reactions. | Calculation of the energies of the intermediates for attack at C2 and C4. |

| Activation Energy | The reaction pathway with the lower activation energy is kinetically favored. | Calculation of the transition state energies for both pathways. |

Spectroscopic Characterization and Analytical Validation in 2 Bromo 4 Chloropyridine Research

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of 2-bromo-4-chloropyridine and to analyze its fragmentation pattern, which serves as a structural fingerprint. nih.gov The molecular weight of the compound is 192.44 g/mol . sigmaaldrich.com

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern of the molecular ion peak. This pattern arises from the natural abundance of isotopes for both bromine (⁷⁹Br, ~50.7%; ⁸¹Br, ~49.3%) and chlorine (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%). This combination results in a characteristic cluster of peaks for the molecular ion (M⁺) at m/z 191, 193, and 195, with a predictable intensity ratio.

Under electron ionization (EI), the molecular ion is energetically unstable and breaks apart into smaller, charged fragments. chemguide.co.uk Common fragmentation pathways for halogenated pyridines include the loss of a halogen radical. researchgate.net For this compound, primary fragmentation would likely involve the loss of a bromine radical ([M-Br]⁺) or a chlorine radical ([M-Cl]⁺). Further fragmentation can lead to the loss of HCN, yielding smaller charged species. jcsp.org.pk

| Ion | m/z (Mass/Charge) | Isotopic Composition | Expected Relative Intensity |

|---|---|---|---|

| [M]⁺ | 191 | C₅H₃⁷⁹Br³⁵Cl N | Base Peak (100%) |

| [M+2]⁺ | 193 | C₅H₃⁸¹Br³⁵Cl N / C₅H₃⁷⁹Br³⁷Cl N | High (~125%) |

| [M+4]⁺ | 195 | C₅H₃⁸¹Br³⁷Cl N | Moderate (~40%) |

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the quantitative assessment of the purity of this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for this purpose. ptfarm.pl

In a standard RP-HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, is used to elute the compound. helixchrom.com The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the pyridine (B92270) ring exhibits strong absorbance. The purity of the sample is determined by comparing the area of the main peak corresponding to this compound against the total area of all peaks in the chromatogram.

| Parameter | Typical Condition |

|---|---|

| Column | C18 (Octadecylsilyl silica), 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Aqueous buffer (e.g., 0.1% Trifluoroacetic acid or Ammonium (B1175870) acetate) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Injection Volume | 5 - 20 µL |

Gas Chromatography (GC) for Purity and Volatile Analysis

Gas Chromatography (GC) is a cornerstone analytical technique for assessing the purity and analyzing volatile components of this compound. This method separates compounds in a complex mixture based on their differential partitioning between a stationary phase and a mobile gas phase. tricliniclabs.com In the analysis of this compound, a sample is vaporized and transported by an inert carrier gas (such as helium or nitrogen) through a column containing the stationary phase. The separation occurs as components with higher affinity for the stationary phase move more slowly through the column than those with lower affinity, resulting in different retention times.

This technique is highly effective for quantifying the purity of this compound, which is typically reported as a percentage based on the area of its corresponding peak in the chromatogram relative to the total area of all peaks. Commercial grades of this compound are often supplied with purity levels determined by GC analysis. nih.gov Furthermore, GC is crucial for the detection and quantification of residual solvents or other volatile impurities that may be present from the synthesis process. tricliniclabs.com These impurities are critical to control as they can affect the reactivity and outcome of subsequent chemical reactions. gcms.cz

For more definitive identification of impurities, GC is often coupled with Mass Spectrometry (GC-MS). This powerful combination uses the GC to separate the components of the mixture, and the mass spectrometer to identify each component based on its unique mass spectrum and fragmentation pattern. GC-MS is considered a gold standard for the analysis of volatile and semi-volatile compounds.

Reported Purity of this compound by GC Analysis

| Purity Level | Reference Source |

|---|---|

| ≥99.0% | Commercial Supplier Data |

| ≥98% | Chemical Supplier Specification |

| ≥96.0% | Thermo Fisher Scientific Specification nih.gov |

X-ray Crystallography for Solid-State Structural Ambiguities

X-ray crystallography is an indispensable experimental science for the unambiguous determination of the atomic and molecular structure of a crystalline solid. wikipedia.org This technique provides a three-dimensional picture of electron density within a crystal by analyzing the diffraction pattern of an X-ray beam scattered by the atoms. wikipedia.org For a compound like this compound, single-crystal X-ray diffraction can definitively resolve any structural ambiguities, such as the precise location of the bromine and chlorine substituents on the pyridine ring.

The method involves mounting a suitable single crystal of the compound onto a diffractometer and irradiating it with a monochromatic X-ray beam. mdpi.com By measuring the angles and intensities of the diffracted beams, a crystallographer can determine the arrangement of atoms, as well as their chemical bond lengths and angles. wikipedia.org This has been fundamental in characterizing the structures of numerous pyridine derivatives and other halogenated heterocyclic compounds. researchgate.netresearchgate.net

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical procedure used to determine the mass percentage composition of elements within a compound. ma.edu It serves as a critical check for the purity and stoichiometric integrity of a synthesized or isolated substance like this compound. davidson.edu The technique provides experimental data that is directly compared against the theoretical values calculated from the compound's proposed molecular formula (C₅H₃BrClN). ma.edu

The most common method for determining carbon, hydrogen, and nitrogen content is combustion analysis. In this process, a small, accurately weighed sample of the compound is burned in an excess of oxygen. The combustion products—carbon dioxide, water, and nitrogen gas—are collected and measured, allowing for the calculation of the mass percentages of C, H, and N in the original sample. Halogens like bromine and chlorine are determined using separate analytical methods.

The experimental results must align closely with the theoretical elemental composition to verify the empirical formula. youtube.com Any significant deviation may indicate the presence of impurities or an incorrect structural assignment.

Theoretical Elemental Composition of this compound (C₅H₃BrClN)

| Element | Atomic Mass (g/mol) | Molar Mass of Compound (g/mol) | Theoretical Mass Percentage (%) |

|---|---|---|---|

| Carbon (C) | 12.011 | 192.44 | 31.20% |

| Hydrogen (H) | 1.008 | 1.57% | |

| Bromine (Br) | 79.904 | 41.52% | |

| Chlorine (Cl) | 35.453 | 18.42% | |

| Nitrogen (N) | 14.007 | 7.28% |

Infrared (IR) and Raman Spectroscopy for Vibrational Characterization

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the molecular structure and chemical bonding within a molecule. Both methods probe the vibrational energy levels of a molecule, but they operate on different principles and are subject to different selection rules. For a molecule like this compound, which belongs to the C₂ᵥ point group, all 27 of its possible fundamental vibrational modes are Raman active, while 24 are IR active. cdnsciencepub.com

Infrared (IR) Spectroscopy involves the absorption of infrared radiation by a molecule, which excites it to a higher vibrational state. The resulting spectrum shows absorption bands at frequencies corresponding to these vibrations.

Raman Spectroscopy relies on the inelastic scattering of monochromatic light (usually from a laser). The scattered light contains photons that have lost (Stokes scattering) or gained (anti-Stokes scattering) energy, with the energy shifts corresponding to the vibrational modes of the molecule.

For this compound, the spectra would be characterized by several key regions. High-frequency bands correspond to C-H stretching vibrations. The region from approximately 1400-1600 cm⁻¹ is characteristic of the C=C and C=N stretching vibrations of the pyridine ring. elixirpublishers.comresearchgate.net The presence and position of the halogen substituents influence the ring vibrations and give rise to characteristic C-Cl and C-Br stretching modes at lower frequencies (typically below 850 cm⁻¹). elixirpublishers.com Together, the IR and Raman spectra provide a unique vibrational "fingerprint" that is invaluable for structural confirmation and identification.

Characteristic Vibrational Modes for this compound

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Description |

|---|---|---|

| C-H Stretching | 3000 - 3100 | Stretching vibrations of the C-H bonds on the aromatic ring. |

| C=N and C=C Ring Stretching | 1400 - 1600 | Stretching vibrations within the pyridine ring, characteristic of aromatic systems. researchgate.net |

| Ring Breathing Mode | ~990 - 1030 | Symmetric expansion and contraction of the entire pyridine ring. researchgate.net |

| C-H In-plane Bending | 1000 - 1300 | Bending of C-H bonds within the plane of the pyridine ring. elixirpublishers.com |

| C-H Out-of-plane Bending | 700 - 900 | Bending of C-H bonds out of the plane of the pyridine ring. |

| C-Cl Stretching | 550 - 850 | Stretching vibration of the carbon-chlorine bond. elixirpublishers.com |

| C-Br Stretching | 500 - 650 | Stretching vibration of the carbon-bromine bond. |

Applications of 2 Bromo 4 Chloropyridine in Advanced Chemical Fields

Pharmaceutical and Medicinal Chemistry Applications

The strategic importance of 2-bromo-4-chloropyridine in drug discovery and development is underscored by its role as a precursor to numerous therapeutic agents and biologically active compounds. The differential reactivity of the bromo and chloro groups enables chemists to introduce diverse functionalities, leading to the creation of novel molecular scaffolds with desired pharmacological properties.

This compound is a key starting material in the multi-step synthesis of a variety of pharmaceutical compounds. innospk.com Its halogenated pyridine (B92270) core is a common feature in many active pharmaceutical ingredients (APIs). The bromine and chlorine atoms can be selectively replaced through various cross-coupling and substitution reactions, providing a versatile platform for constructing complex molecular architectures. innospk.com This adaptability makes it a sought-after intermediate for synthesizing drugs targeting a range of diseases.

The pyridine moiety is a significant pharmacophore in the design of anti-inflammatory agents. Derivatives of this compound have been explored for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs). The goal is to create compounds with high efficacy and improved safety profiles, particularly concerning gastrointestinal side effects commonly associated with traditional NSAIDs. Research in this area focuses on synthesizing pyridine derivatives that can selectively inhibit inflammatory pathways.

In the field of oncology, this compound serves as a scaffold for the synthesis of potent anticancer agents. Pyridine-based compounds have shown promise in targeting various cancer-related pathways. For instance, new pyrano[3,2-c]pyridine derivatives have been designed and synthesized, with some demonstrating significant anticancer activity. nih.gov These compounds are often evaluated for their ability to inhibit specific kinases, such as EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis. nih.gov Research has also focused on creating pyridine-bridged analogues of known anticancer compounds like combretastatin-A4, with some derivatives showing potent abilities to inhibit cell survival, arrest the cell cycle, and block angiogenesis. nih.gov

Table 1: Examples of Anticancer Agent Classes Synthesized Using Pyridine Derivatives

| Anticancer Agent Class | Target Pathway/Mechanism | Reference |

|---|---|---|

| Pyrano[3,2-c]pyridines | EGFR and VEGFR-2 Kinase Inhibition | nih.gov |

| Pyridine-bridged Combretastatin-A4 Analogues | Tubulin Polymerization Inhibition, Anti-angiogenesis | nih.gov |

The utility of this compound extends to the synthesis of a broad spectrum of biologically active molecules beyond specific therapeutic areas. The pyridine nucleus is a common structural motif in many natural and synthetic compounds with diverse biological activities, including antimicrobial and antifungal properties. The ability to functionalize the pyridine ring at specific positions allows for the fine-tuning of a molecule's biological profile. For example, the synthesis of various substituted pyridine derivatives has led to the discovery of compounds with significant antimicrobial activity.

This compound and its derivatives are instrumental in the development of ligands for specific and challenging pharmaceutical targets.

APJ Receptor Agonists: The apelin receptor (APJ) is a G-protein coupled receptor implicated in cardiovascular diseases. Small molecule agonists of the APJ receptor are sought after as potential therapeutics. Research has led to the discovery of potent and selective APJ agonists derived from complex chemical scaffolds, where pyridine intermediates can play a role in the synthesis. researchgate.netrti.orgnih.gov

Pan-Trk Inhibitors: Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that, when constitutively activated through gene fusions, act as oncogenic drivers in various cancers. Pan-Trk inhibitors, which block the activity of all three Trk proteins (TrkA, TrkB, and TrkC), have emerged as effective treatments for tumors harboring NTRK gene fusions. The synthesis of these inhibitors often involves the use of heterocyclic intermediates like this compound to construct the core molecular framework. nih.govnih.gov For instance, imidazopyridazine derivatives have been identified as a novel class of potent and selective pan-Trk inhibitors. nih.gov

Table 2: Pharmaceutical Targets and Corresponding Therapeutic Agents

| Pharmaceutical Target | Therapeutic Agent Class | Role of Pyridine Intermediate | Reference |

|---|---|---|---|

| APJ Receptor | Small Molecule Agonists | Synthesis of core scaffold | researchgate.netrti.orgnih.gov |

Beyond direct therapeutic applications, derivatives of this compound are utilized in the creation of tools for biomedical research.

Fluorescent Probes: Fluorescent probes are essential for visualizing and studying biological processes in real-time. The dihydropyridine (B1217469) motif, which can be synthesized from pyridine precursors, is a known fluorophore. These probes can be designed to detect specific molecules or changes in the cellular environment, such as pH. nih.gov

Chemical Catalysts: While less common, pyridine-based structures can be incorporated into ligands for metal catalysts used in biological systems or for the synthesis of biologically relevant molecules. The nitrogen atom in the pyridine ring can coordinate with metal centers, influencing the catalyst's activity and selectivity.

Agrochemical Development and Applications

As a highly functionalized heterocyclic compound, this compound serves as a key building block in the synthesis of modern agrochemicals. Its pyridine core is a common motif in many biologically active molecules, and the attached halogens provide reactive handles for constructing more complex and potent active ingredients.

This compound is identified as a potential precursor in the synthesis of novel mesoionic pesticides. google.com Mesoionic compounds are a class of heterocyclic structures that have shown promise in developing new active ingredients for crop protection. Patents describing the synthesis of these next-generation pesticides list this compound as a viable starting material for creating the core structures of these agrochemicals. google.com While specific commercial products derived directly from this compound are not extensively detailed in public literature, its inclusion in synthetic pathways for new pesticidal agents highlights its importance in the research and development of future herbicides and fungicides. The reactivity of the bromo and chloro groups allows for their substitution to build the complex molecular frameworks required for high efficacy. google.com

The synthesis of crop protection agents relies on intermediates that can be reliably converted into a diverse range of derivatives. This compound fits this role as its structure can be systematically modified to produce compounds with specific biological activities. google.com For instance, it was utilized in the development of novel FtsZ inhibitors, which have potential applications in controlling bacterial pathogens in agriculture. acs.org The synthesis involved a Suzuki coupling reaction at the bromine-bearing position, demonstrating the selective reactivity that makes this compound a useful synthon. acs.org

Below is a table summarizing a synthetic step where this compound is used to create a more complex intermediate for potential crop protection agents.

| Reactant 1 | Reactant 2 | Catalyst | Product | Application |

| This compound | 4-tert-butylphenylboronic acid | PdCl₂(dppf) | 2-(4-(tert-butyl)phenyl)-4-chloropyridine | Intermediate for FtsZ Inhibitors acs.org |

Material Science and Functional Materials

In material science, this compound is a precursor for creating specialized organic molecules used in functional polymers, dyes, and advanced coordination complexes. The ability to selectively functionalize the pyridine ring is crucial for designing materials with tailored electronic, optical, and structural properties.

While not directly used as a monomer in most common polymerization reactions, this compound is a key starting material for synthesizing bipyridine derivatives. These bipyridines, in turn, are crucial components in the creation of conjugated polymers and coordination polymers. For example, Sonogashira coupling reactions with bipyridines can yield polymers with unique electronic and photophysical properties suitable for advanced material applications. The synthesis of the bipyridine building block often relies on palladium-catalyzed cross-coupling reactions starting from halopyridines like this compound.

One of the most significant applications of this compound in material science is its use as a precursor for synthesizing specialized ligands for metal complexes. The pyridine nitrogen atom provides a coordination site, and the halogenated backbone allows for the tuning of the ligand's electronic properties.

Researchers have successfully used this compound to synthesize ligands for advanced optical and electronic materials. In one study, it was a key reactant in the synthesis of 4-chloro-2-phenylpyridine, a ligand used to create a cyclometallated ruthenium(II) complex. rsc.org This complex was designed and evaluated for its potential in p-type dye-sensitized solar cells (DSCs). rsc.org

In another example, this compound was the starting point for creating the ligand 2-(3-chlorophenyl)-4-chloropyridine. This ligand was then used to synthesize a luminescent platinum(II) complex, K[Pt(CN)₂(ppyCl₂)], which exhibits vapochromism—a change in color upon exposure to specific vapors. nih.govrsc.org This property is highly desirable for chemical sensor applications.

The table below details the synthesis of ligands from this compound and the resulting metal complexes.

| Starting Material | Reaction | Ligand Synthesized | Resulting Metal Complex | Application |